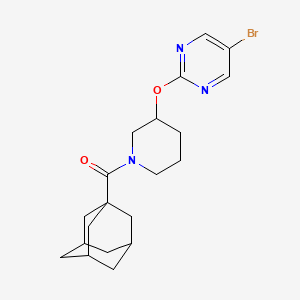
(1s,3s)-Adamantan-1-yl(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s,3s)-Adamantan-1-yl(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of Adamantane, a highly stable and rigid hydrocarbon structure that is widely used in drug development.
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Antimicrobial Applications
- Adamantane-Tetrahydropyrimidine Hybrids : A study by Kalita et al. (2015) synthesized novel adamantane-tetrahydropyrimidine hybrids, showing promising anti-inflammatory activities (Kalita et al., 2015).
- Anticancer and Antimicrobial Properties : Orzeszko et al. (2004) reported the significant anticancer and antimicrobial properties of adamantylated pyrimidines (Orzeszko et al., 2004).
- Antimicrobial and Anti-Proliferative Activities : Al-Mutairi et al. (2019) explored the antimicrobial and anti-proliferative activities of novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives (Al-Mutairi et al., 2019).
Synthesis and Structural Studies
- Radical Aminocarbonylation Protocol : Chow et al. (2016) developed a radical aminocarbonylation protocol to transform alkyl iodides into labeled amides, which included the synthesis of the adamantane derivative (Chow et al., 2016).
- Synthesis of Adamantyl Derivatives : Studies like those by Gaynor et al. (2023) and others have focused on the synthesis and characterization of various adamantane derivatives, highlighting their potential in developing biomimetic chelating ligands (Gaynor et al., 2023).
Propiedades
IUPAC Name |
1-adamantyl-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN3O2/c21-16-10-22-19(23-11-16)26-17-2-1-3-24(12-17)18(25)20-7-13-4-14(8-20)6-15(5-13)9-20/h10-11,13-15,17H,1-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXBZUJXZXTXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C23CC4CC(C2)CC(C4)C3)OC5=NC=C(C=N5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(Adamantane-1-carbonyl)piperidin-3-yl]oxy}-5-bromopyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2757998.png)
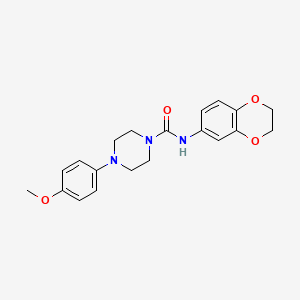


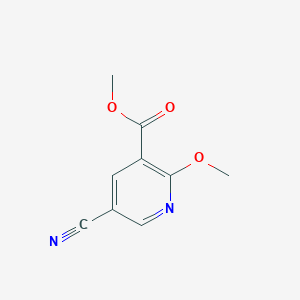

![3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B2758007.png)
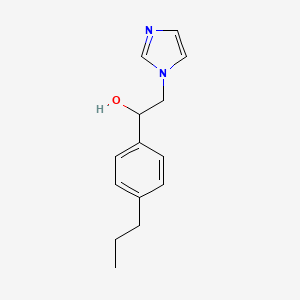
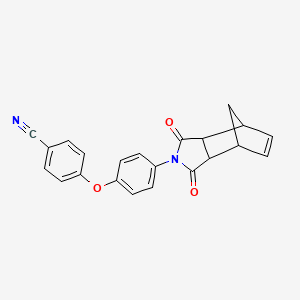
![(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride](/img/structure/B2758017.png)
![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2758018.png)

![(E)-methyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2758020.png)
